molecular formula C8H8N2O2 B054238 2,6-Dimethoxypyridine-3-carbonitrile CAS No. 121643-45-6

2,6-Dimethoxypyridine-3-carbonitrile

Cat. No.: B054238
CAS No.: 121643-45-6
M. Wt: 164.16 g/mol
InChI Key: FBFJMMFGOXVFIO-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O2. It belongs to the family of pyridines, which are characterized by a six-membered ring containing one nitrogen atom. This compound has two methoxy groups attached to the 2 and 6 positions of the pyridine ring and a cyano group attached to the 3 position. It is a white crystalline powder with a melting point of 94-98°C .

Preparation Methods

The synthesis of 2,6-Dimethoxypyridine-3-carbonitrile can be achieved through various methods. One common method involves the reaction of 2,6-dimethoxypyridine with cyanogen bromide. Another method includes the reaction of 3,4-dihydro-2H-pyran with potassium cyanide . The reaction conditions typically involve the use of organic solvents such as acetonitrile, methanol, or ethanol, and the reactions are carried out under standard laboratory conditions.

Chemical Reactions Analysis

2,6-Dimethoxypyridine-3-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

2,6-Dimethoxypyridine-3-carbonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The methoxy and cyano groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

2,6-Dimethoxypyridine-3-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

2,6-dimethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJMMFGOXVFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455714
Record name 2,6-Dimethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121643-45-6
Record name 2,6-Dimethoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121643-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxypyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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